4-Nitrophenyl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 3-methoxybenzoate is an organic compound with the molecular formula C14H11NO5 It is characterized by the presence of a nitrophenyl group and a methoxybenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 3-methoxybenzoate typically involves the esterification of 3-methoxybenzoic acid with 4-nitrophenol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxybenzoate moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: 3-Methoxybenzoic acid derivatives.
Reduction: 4-Aminophenyl 3-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenyl 3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in enzyme assays to study esterases and other enzymes that catalyze ester hydrolysis.
Medicine: Research into its potential as a prodrug, where the compound is metabolized into an active drug within the body.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 4-Nitrophenyl 3-methoxybenzoate exerts its effects depends on the specific application. In enzyme assays, the compound is hydrolyzed by esterases, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets and pathways involved include the active sites of enzymes that interact with the ester bond.
Comparison with Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the methoxy group, making it less hydrophobic.
4-Nitrophenyl benzoate: Lacks the methoxy group, affecting its reactivity and solubility.
3-Methyl-4-nitrophenyl 3-methoxybenzoate: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness: 4-Nitrophenyl 3-methoxybenzoate is unique due to the presence of both the nitrophenyl and methoxybenzoate groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. This makes it particularly useful in applications requiring precise control over chemical interactions and solubility.
Properties
CAS No. |
36718-85-1 |
---|---|
Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-methoxybenzoate |
InChI |
InChI=1S/C14H11NO5/c1-19-13-4-2-3-10(9-13)14(16)20-12-7-5-11(6-8-12)15(17)18/h2-9H,1H3 |
InChI Key |
UFTJORSNWKUIQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.